molecular formula C18H16N2O4 B4924517 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4924517
M. Wt: 324.3 g/mol
InChI Key: VFNPKEKARXUSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MI-1, is a synthetic compound that has gained attention for its potential applications in cancer research. MI-1 has been shown to selectively target cancer cells while leaving healthy cells unharmed, making it a promising candidate for cancer treatment.

Mechanism of Action

2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione works by inhibiting the activity of MALT1, a protein that plays a critical role in the survival of cancer cells. MALT1 is involved in several cellular processes, including cell proliferation and survival, making it an attractive target for cancer therapy. 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione binds to MALT1 and prevents its activity, leading to cell death in cancer cells.
Biochemical and Physiological Effects
Research has shown that 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has minimal effects on healthy cells, indicating its selectivity for cancer cells. 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to have low toxicity, making it a potentially safe and effective cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Advantages and Limitations for Lab Experiments

2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages as a research tool, including its selectivity for cancer cells, low toxicity, and high yield synthesis method. However, 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione also has limitations, including its potential source of toxicity from the use of palladium in the synthesis process. Additionally, further research is needed to fully understand the effects of 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione on healthy cells and its potential for drug resistance.

Future Directions

There are several potential future directions for research on 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of focus could be on optimizing the synthesis process to reduce the potential for toxicity. Another direction could be on investigating the effects of 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione on specific types of cancer and identifying potential biomarkers for patient selection. Additionally, further research is needed to understand the long-term effects and potential for drug resistance of 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione as a cancer treatment.

Synthesis Methods

2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium, which can be a potential source of toxicity. However, the overall yield of the synthesis is relatively high, making it a viable method for producing 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione in large quantities.

Scientific Research Applications

2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been the subject of numerous scientific studies, primarily focused on its potential as an anticancer agent. Research has shown that 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can selectively induce cell death in cancer cells by inhibiting the activity of a protein called MALT1, which is essential for the survival of certain types of cancer cells. 2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-15(19-7-9-24-10-8-19)11-20-17(22)13-5-1-3-12-4-2-6-14(16(12)13)18(20)23/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNPKEKARXUSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.